molecular formula C7H12Cl2N2 B1280100 o-Aminobenzylamine dihydrochloride CAS No. 29483-71-4

o-Aminobenzylamine dihydrochloride

Cat. No. B1280100
CAS RN: 29483-71-4
M. Wt: 195.09 g/mol
InChI Key: GDBZDLPGORORCQ-UHFFFAOYSA-N
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Description

o-Aminobenzylamine dihydrochloride is a chemical compound that serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group attached to a benzyl moiety, which allows it to undergo a variety of chemical reactions. This compound is particularly important in the field of organic chemistry due to its versatility in forming complex structures such as quinolines and benzimidazoles.

Synthesis Analysis

The synthesis of o-Aminobenzylamine derivatives has been explored through various methods. One approach involves the acceptorless dehydrogenative cyclization of o-aminobenzyl alcohols with ketones to form quinolines, a reaction catalyzed by water-soluble metal-ligand bifunctional catalysts . Another method includes the oxone mediated tandem transformation of 2-aminobenzylamines to 2-substituted benzimidazoles, which proceeds via an initial condensation followed by oxone-mediated ring distortion . Additionally, chiral o-aminobenzylamines have been synthesized through the stereoselective addition of Grignard reagents to N-[(o-aminophenyl)methylene]sulfinamides, yielding o-aminosulfinylimines with good to excellent diastereoselectivities .

Molecular Structure Analysis

The molecular structure of o-Aminobenzylamine dihydrochloride allows it to act as a bidentate ligand, capable of forming complexes with various metal ions. Studies have shown that it can form complexes with copper(II), cobalt(II), and nickel(II), where it acts as a bridging or chelating agent . The ability to form such complexes is indicative of its flexible coordination chemistry, which is a valuable property in the synthesis of metal-organic frameworks and catalysis.

Chemical Reactions Analysis

o-Aminobenzylamine dihydrochloride is involved in a range of chemical reactions. It can be copolymerized with aniline to produce a polymer with aliphatic amino groups that can be further derivatized . This copolymerization leads to materials with conductive properties and the potential for chemical modification. The compound's reactivity also extends to the formation of Schiff bases when reacted with aldehydes, which can be further reduced to produce o-hydroxybenzyl-amino acids with potential antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of o-Aminobenzylamine dihydrochloride derivatives are influenced by their molecular structure. For instance, the electrochemical copolymerization of aniline and o-aminobenzylamine results in a material with similar conductivity to polyaniline, which can be improved in weak acidic to neutral media . The ability to form stable complexes with metal ions also affects the solubility and reactivity of the compound in various solvents . The derivatization of the polymer obtained from the copolymerization of aniline and o-aminobenzylamine demonstrates the compound's chemical versatility and potential for functionalization .

Scientific Research Applications

4. Electrophilic Aminating Reagent

  • Results or Outcomes : The use of O-Benzoylhydroxylamines as an aminating agent has proven to be effective and widely used in both academic and industrial research .

5. Synthesis of Novel 2-Substituted Benzimidazole Derivatives

  • Results or Outcomes : The synthesized compounds showed promising antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa .

6. Antiseptic for Wound Treatment

  • Results or Outcomes : OCT products have broad-spectrum antimicrobial activity against gram positive and negative bacteria, fungus and methicillin-resistant Staphylococcus aureus (MRSA) .

7. Electrophilic Amination

  • Results or Outcomes : The use of O-Benzoylhydroxylamines as an aminating agent has proven to be effective and widely used in both academic and industrial research .

8. Synthesis of Novel 2-Substituted Benzimidazole Derivatives

  • Results or Outcomes : The synthesized compounds showed promising antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa .

9. Antiseptic for Wound Treatment

  • Results or Outcomes : OCT products have broad-spectrum antimicrobial activity against gram positive and negative bacteria, fungus and methicillin-resistant Staphylococcus aureus (MRSA) .

properties

IUPAC Name

2-(aminomethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c8-5-6-3-1-2-4-7(6)9;;/h1-4H,5,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBZDLPGORORCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494024
Record name 2-(Aminomethyl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Aminobenzylamine dihydrochloride

CAS RN

29483-71-4
Record name 2-(Aminomethyl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EFM Stephenson - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… Formyl- 1-naphthoic acid (1 g.), o-aminobenzylamine dihydrochloride (1 g.), hydrated sodium acetate (1 -5 g.) , acetic ac.id (40 ml.), and water (10 ml.) were refluxed for 7 hr. After partial …
Number of citations: 21 pubs.rsc.org
AD SILL - 1964 - search.proquest.com
… Attempt to prepare directly from o-aminobenzylamine dihydrochloride. A suspension of the dihydrochloride was treated with 4.5 equivalents of triethylamine and an equivalent of bis-(2-…
Number of citations: 0 search.proquest.com

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